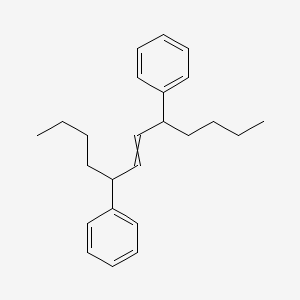
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a positively charged nitrogen atom bonded to four organic groups and an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide typically involves the alkylation of tertiary amines. One common method is the reaction of N,N,2-Trimethylpropan-1-amine with an alkyl halide, such as methyl iodide, under basic conditions. The reaction proceeds as follows:
N,N,2-Trimethylpropan-1-amine+Methyl iodide→N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents such as ethanol or methanol can facilitate the reaction, and the product is typically purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or sodium chloride in aqueous or alcoholic solutions.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products
Substitution Reactions: Yield products such as N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium chloride or hydroxide.
Oxidation and Reduction: Can lead to various oxidized or reduced forms, depending on the specific reagents used.
Scientific Research Applications
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Employed in the study of cell membranes and ion channels due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific tissues or cells.
Industry: Utilized in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide involves its interaction with biological membranes. The positively charged ammonium group can interact with negatively charged components of cell membranes, leading to disruption of membrane integrity and cell lysis. This property is particularly useful in its application as a disinfectant.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyl-2,3-bis(oleoyloxy)-1-propanaminium
- N,N,N-Trimethyl-2-propyn-1-aminium
- 3-Chloro-N,N,2-trimethylpropan-1-aminium chloride
Uniqueness
N,N,2-Trimethyl-N-(2-methylpropyl)propan-1-aminium iodide is unique due to its specific structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications in research and industry.
Properties
CAS No. |
123755-68-0 |
|---|---|
Molecular Formula |
C10H24IN |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
dimethyl-bis(2-methylpropyl)azanium;iodide |
InChI |
InChI=1S/C10H24N.HI/c1-9(2)7-11(5,6)8-10(3)4;/h9-10H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
MMRSUGBUDANJCU-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C[N+](C)(C)CC(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(hydroxymethyl)-3,4,5,6-tetra(propan-2-yl)phenyl]methanol](/img/structure/B14291851.png)

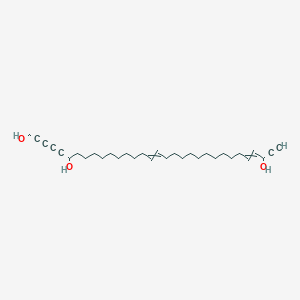
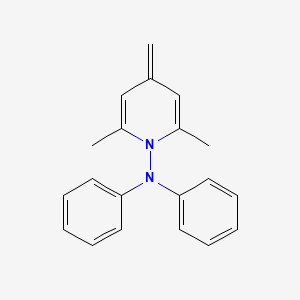

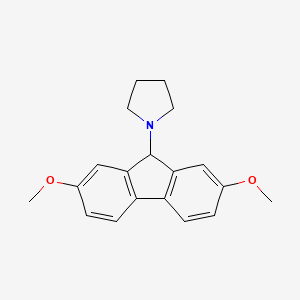
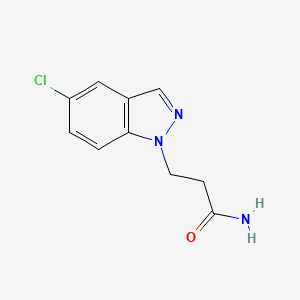
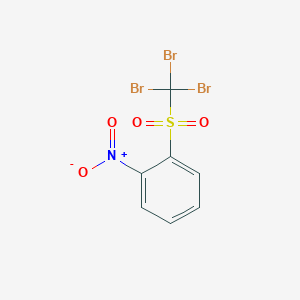
silane](/img/structure/B14291895.png)
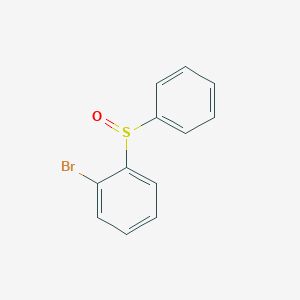

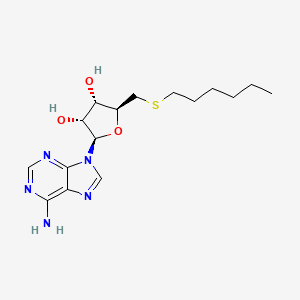
![Tributyl[cyclohexyl(methoxymethoxy)methyl]stannane](/img/structure/B14291923.png)
